

N-Pentylindole-d11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N-Pentylindole-d11

Cat. No.: B13440082

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An In-depth Examination of its Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of **N-Pentylindole-d11**, a deuterated analog of N-pentylindole. This document is intended for researchers, scientists, and professionals in the fields of drug development, forensic science, and pharmacology. It details the physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its relevance as a key structural motif in synthetic cannabinoids and its interaction with cannabinoid receptors.

Core Data Presentation

For clarity and ease of comparison, the key quantitative data for **N-Pentylindole-d11** are summarized in the table below.

Property	Value	Reference
CAS Number	1346603-11-9	[1]
Molecular Formula	C ₁₃ H ₆ D ₁₁ N	[1]
Molecular Weight	198.35 g/mol	[1]
Appearance	Clear Colourless Oil	
Unlabelled CAS Number	59529-21-4	[1]

Experimental Protocols

The synthesis of **N-Pentylindole-d11** can be achieved through the N-alkylation of indole with a deuterated pentyl halide. The following protocol is a generalized procedure based on established methods for indole N-alkylation.[2]

Objective: To synthesize **N-Pentylindole-d11** via N-alkylation of indole.

Materials and Reagents:

- Indole
- 1-Bromopentane-d11 (or other suitable pentyl-d11 halide)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography elution

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes and needles

- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for TLC visualization
- Glassware for column chromatography

Procedure:

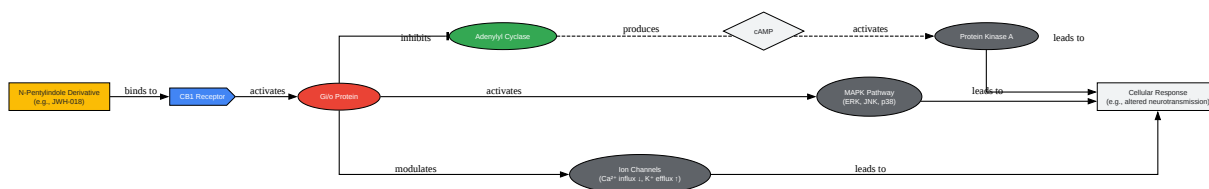
- Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a round-bottom flask containing anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
- Deprotonation: Slowly add a solution of indole (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the indole nitrogen.
- Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopentane-d11 (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
- Reaction Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate. The product, **N-Penty lindole-d11**, should have a higher R_f value than the starting indole.
- Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Washing: Wash the combined organic layers with water and then with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **N-Pentylindole-d11**.

Biological Context and Signaling Pathways

N-pentylindole serves as a fundamental structural backbone for a multitude of synthetic cannabinoids, including the notable JWH-018. These compounds primarily exert their biological effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. **N-Pentylindole-d11**, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of these synthetic cannabinoids in biological matrices.

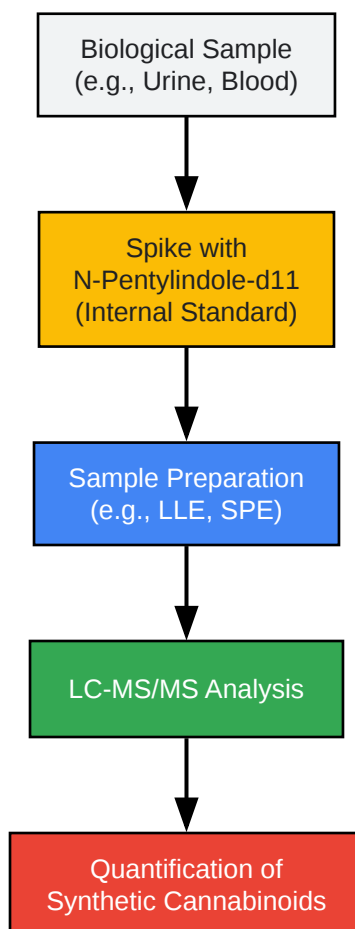
The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified, canonical signaling pathway initiated by the binding of an N-pentylindole-derived synthetic cannabinoid to the CB1 receptor.



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Caption: Simplified CB1 receptor signaling pathway.

The following diagram illustrates a generalized workflow for the use of **N-Pentylindole-d11** as an internal standard in the analysis of synthetic cannabinoids in biological samples.



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Caption: Analytical workflow using **N-Pentylindole-d11**.

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References

- 1. N-Pentylindole-d11 | CAS 1346603-11-9 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]

- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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